molecular formula C15H17NO4 B2628060 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide CAS No. 1797557-94-8

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide

Cat. No.: B2628060
CAS No.: 1797557-94-8
M. Wt: 275.304
InChI Key: IQFUGNAHPJMTSJ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide is a synthetic carboxamide compound of interest in medicinal chemistry and antibacterial research. Its molecular structure incorporates a furan-3-carboxamide moiety, a scaffold recognized for its potential to modulate biological activity. Research indicates that furan-carboxamide derivatives can serve as key intermediates in drug discovery, with studies showing their utility in developing agents against multidrug-resistant bacteria . The compound's design, featuring a 3-methoxyphenethyl group, suggests potential for interaction with various enzymatic targets, similar to how other carboxamide derivatives are investigated for their therapeutic potential . The primary research value of this compound lies in its use as a building block for the synthesis of more complex molecules and as a candidate for structure-activity relationship (SAR) studies. Researchers can utilize it to explore new chemical space in programs aimed at infectious diseases or cancer, where furan and carboxamide-based compounds have shown promise . Investigations into analogous compounds have demonstrated that the furan ring can contribute to hydrogen bonding with biological targets, while the methoxy substituents can influence electronic properties and binding affinity . This compound is intended for laboratory research purposes only to further such exploratory studies.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-13-5-3-4-11(8-13)14(19-2)9-16-15(17)12-6-7-20-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFUGNAHPJMTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the carboxamide group: This step involves the reaction of the furan ring with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Introduction of the methoxy-substituted phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the furan ring is treated with a methoxy-substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Formation of the ethyl chain: This step involves the alkylation of the intermediate product with an appropriate alkyl halide, such as ethyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan carboxamides.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in the development of various derivatives, which may exhibit enhanced biological activities or novel properties. For instance, it can participate in substitution reactions to yield halogenated derivatives or other functionalized compounds.

Reagent in Chemical Reactions
In organic synthesis, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide acts as a reagent that facilitates chemical transformations. Its unique structure allows for specific reactions that can lead to the formation of valuable intermediates used in pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In studies evaluating various furan carboxamide derivatives, certain compounds demonstrated significant activity against Gram-positive bacteria and fungi, suggesting potential applications in treating infections . For example, compounds derived from furan-based structures have shown effectiveness against Candida strains with minimum inhibitory concentrations (MIC) ranging from 100 to 200 μg/mL .

Anticancer Properties
this compound has been investigated for its anticancer potential. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects on cancer cells. The exact mechanisms are still under investigation, but the compound's ability to interact with molecular targets makes it a candidate for further development as an anticancer agent.

Medicinal Chemistry

Lead Compound for Drug Development
This compound is being explored as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers. Structure-activity relationship studies indicate that modifications to the furan and phenyl rings can enhance binding affinity to biological targets, such as cannabinoid receptors, which are implicated in pain relief and anti-inflammatory responses .

Industrial Applications

Material Development
In industrial settings, this compound is utilized in producing new materials. Its unique chemical properties allow it to be used as an intermediate in synthesizing various pharmaceuticals and agrochemicals, contributing to advancements in material science.

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated antimicrobial properties of furan derivativesCertain derivatives showed significant activity against Gram-positive bacteria and fungi (MIC 100–200 μg/mL)
Anticancer Research Investigated cytotoxic effects on cancer cellsCompound exhibited inhibition of cell proliferation through enzyme modulation
Drug Development Insights Explored structure-activity relationshipsModifications enhance binding affinity to cannabinoid receptors

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group can participate in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, aromatic systems, and functional groups, leading to differences in physicochemical properties, synthetic pathways, and biological activities. Below is a detailed analysis:

Structural Analogs and Substituent Effects

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide (BK46964)
  • Structure : Differs in the methoxy group position (2-methoxyphenyl vs. 3-methoxyphenyl).
  • Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.3 g/mol).
N-(3-Methoxyphenyl)furan-3-carboxamide (4c)
  • Structure : Lacks the ethyl linker but retains the 3-methoxyphenyl and furan-3-carboxamide groups.
  • Synthesis : Prepared using CuBr₂ and trans-N,N’-dimethylcyclohexane-1,2-diamine, yielding a white solid (m.p. 146–148°C, 69% yield).
  • Key Difference : Absence of the ethyl chain likely reduces flexibility and membrane permeability compared to the target compound .
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i)
  • Structure: Replaces 3-methoxyphenyl with a diethylaminophenyl group and introduces a thiophene-ethyl moiety.
  • Synthesis : Achieved 93% yield using HBTU and DIPEA.
  • Impact: The electron-rich diethylamino group and thiophene heterocycle may enhance π-π stacking interactions but reduce metabolic stability compared to methoxy-substituted analogs .
N-(2-Ethoxyphenyl)-2-methylfuran-3-carboxamide
  • Structure : Ethoxy substituent at the phenyl 2-position and a methyl group on the furan.
  • Impact : Methylation on the furan ring increases hydrophobicity, while ethoxy may alter electronic properties, affecting binding kinetics .

Research Findings and Data Tables

Table 1: Substituent Effects on Key Properties

Substituent Position/Type Impact on Solubility Impact on Receptor Binding Metabolic Stability
3-Methoxyphenyl (target compound) Moderate High (hydrogen bonding) Moderate
2-Methoxyphenyl (BK46964) Higher Moderate (steric hindrance) Moderate
Thiophen-ethyl (47i) Low (hydrophobic) Variable (π-π interactions) Low
Trifluoroethyl () Very low High (fluorine interactions) High

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring, a carboxamide group, and methoxy-substituted phenyl groups. The molecular formula of this compound is C14_{14}H17_{17}N1_{1}O4_{4} with a molecular weight of approximately 263.29 g/mol. The presence of methoxy groups enhances its reactivity and biological activity, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Research indicates that this compound may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it may modulate receptor activity, influencing various physiological processes such as inflammation and microbial resistance.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported to range from 4.69 to 22.9 µM against different pathogens .

Pathogen MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .

Cell Line IC50_{50} (µM)
HeLa24
MCF-718
A54920

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity with MIC values lower than traditional antibiotics .
  • Cancer Cell Inhibition : In another study focused on breast cancer cells (MCF-7), the compound exhibited an IC50_{50} value of 18 µM, indicating its potential as a therapeutic agent in oncology .

Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

Study Focus Findings
Antimicrobial ActivityEffective against multiple bacterial strains; MIC values indicate strong potency.
Anticancer ActivityInduces apoptosis in cancer cell lines; significant inhibition observed in vitro.
Mechanism ExplorationModulates enzyme activity linked to cell proliferation; potential for drug development.

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